molecular formula C21H13BrN4O B6418470 3-(4-bromophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole CAS No. 1094606-18-4

3-(4-bromophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No. B6418470
CAS RN: 1094606-18-4
M. Wt: 417.3 g/mol
InChI Key: ACRINOKHDXZKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole (hereafter referred to as BNPOP) is a novel oxadiazole compound that has recently been synthesized and studied for its potential use in a variety of scientific research applications. BNPOP has a unique structure that is composed of a bromophenyl unit, a naphthalene unit and a pyrazole unit, all of which are connected by an oxadiazole ring. This compound has been shown to possess interesting properties that make it an attractive option for use in various scientific research applications.

Scientific Research Applications

BNPOP has been studied for its potential use in a variety of scientific research applications. It has been shown to possess antimicrobial activity and has been used as an inhibitor of bacterial growth. In addition, BNPOP has been studied for its potential use as an antioxidant and as an inhibitor of lipid peroxidation. BNPOP has also been studied for its potential use as a potential anti-cancer agent, as it has been shown to possess anti-proliferative activity against several cancer cell lines. Finally, BNPOP has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to possess neuroprotective properties.

Mechanism of Action

The mechanism of action of BNPOP is still not fully understood. However, it is believed that BNPOP may act by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS). BNPOP has also been shown to possess anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. In addition, BNPOP has been shown to possess anti-proliferative activity, which may be due to its ability to inhibit the activity of enzymes involved in cell proliferation.
Biochemical and Physiological Effects
BNPOP has been shown to possess a variety of biochemical and physiological effects. In particular, it has been shown to possess antimicrobial activity, antioxidant activity, anti-inflammatory activity, and anti-proliferative activity. In addition, BNPOP has been shown to possess neuroprotective properties and to be a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BNPOP in laboratory experiments is its relatively low cost and easy availability. Additionally, BNPOP has been shown to possess a wide range of biological activities, which makes it an attractive option for use in various scientific research applications. However, one of the major limitations of BNPOP is its lack of selectivity, as it has been shown to possess activity against a variety of different cell types.

Future Directions

There are a number of potential future directions for research on BNPOP. One potential area of research is to further investigate the mechanisms of action of BNPOP in order to better understand its biological effects. Additionally, further research is needed to explore the potential applications of BNPOP in the treatment of neurodegenerative diseases and cancer. Finally, further research is needed to explore the potential of BNPOP as a drug delivery system, as its unique structure may make it an attractive option for use in this application.

Synthesis Methods

BNPOP was synthesized by a multi-step process involving a nucleophilic aromatic substitution reaction, a condensation reaction, and an oxidation reaction. The synthesis of BNPOP began with the preparation of 4-bromophenyl-3-(naphthalen-2-yl)-1H-pyrazole-5-carbaldehyde (hereafter referred to as BNPPC). BNPPC was synthesized by the reaction of 4-bromophenyl-3-naphthoic acid and hydrazine hydrate in the presence of acetic acid. The resulting product was then subjected to a condensation reaction with ethyl acetoacetate in the presence of piperidine to produce BNPOP. Finally, the BNPOP was oxidized with potassium permanganate to yield the final product.

properties

IUPAC Name

3-(4-bromophenyl)-5-(3-naphthalen-2-yl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrN4O/c22-17-9-7-14(8-10-17)20-23-21(27-26-20)19-12-18(24-25-19)16-6-5-13-3-1-2-4-15(13)11-16/h1-12H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRINOKHDXZKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C4=NC(=NO4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-5-(3-naphthalen-2-yl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.